alpha-Terpinyl anthranilate
alpha-Terpinyl anthranilate
Alpha-Terpinyl anthranilate, also known as a-terpinyl anthranilic acid or terpinyl 2-aminobenzoate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Alpha-Terpinyl anthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-terpinyl anthranilate is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Terpinyl anthranilate has a bitter, fruity, and lily taste.
Brand Name:
Vulcanchem
CAS No.:
14481-52-8
VCID:
VC20975566
InChI:
InChI=1S/C17H23NO2/c1-12-8-10-13(11-9-12)17(2,3)20-16(19)14-6-4-5-7-15(14)18/h4-8,13H,9-11,18H2,1-3H3
SMILES:
CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N
Molecular Formula:
C17H23NO2
Molecular Weight:
273.37 g/mol
alpha-Terpinyl anthranilate
CAS No.: 14481-52-8
Cat. No.: VC20975566
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Terpinyl anthranilate, also known as a-terpinyl anthranilic acid or terpinyl 2-aminobenzoate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Alpha-Terpinyl anthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-terpinyl anthranilate is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Terpinyl anthranilate has a bitter, fruity, and lily taste. |
|---|---|
| CAS No. | 14481-52-8 |
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-aminobenzoate |
| Standard InChI | InChI=1S/C17H23NO2/c1-12-8-10-13(11-9-12)17(2,3)20-16(19)14-6-4-5-7-15(14)18/h4-8,13H,9-11,18H2,1-3H3 |
| Standard InChI Key | UHUIKPAIJHOKNF-UHFFFAOYSA-N |
| SMILES | CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N |
| Canonical SMILES | CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator